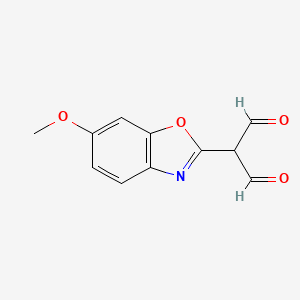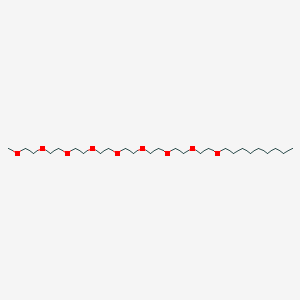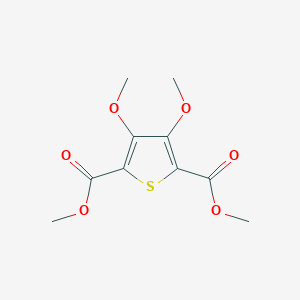
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene is a polyhalogenated organic compound characterized by the presence of six chlorine atoms and two fluorine atoms attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene typically involves the chlorination and fluorination of naphthalene derivatives. The process may include:
Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce chlorine atoms into the naphthalene ring.
Fluorination: Introducing fluorine atoms through the use of fluorinating agents like sulfur tetrafluoride (SF₄) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to achieve the desired substitution pattern on the naphthalene ring.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with hydroxyl or alkyl groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogen substitution on the stability and reactivity of naphthalene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Hexachlorocyclohexane: A polyhalogenated compound with similar chlorine substitution but different structural features.
Endosulfan: Another polyhalogenated compound with applications in agriculture and pest control.
Dieldrin: A chlorinated compound with insecticidal properties.
Uniqueness: 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene is unique due to the specific combination of chlorine and fluorine atoms on the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
129697-93-4 |
|---|---|
Fórmula molecular |
C10Cl6F2 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
1,2,3,4,5,7-hexachloro-6,8-difluoronaphthalene |
InChI |
InChI=1S/C10Cl6F2/c11-3-1-2(4(12)7(15)6(3)14)9(17)8(16)10(18)5(1)13 |
Clave InChI |
JBSYBUHOWXCUOQ-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)Cl)F)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
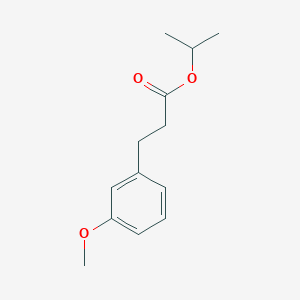

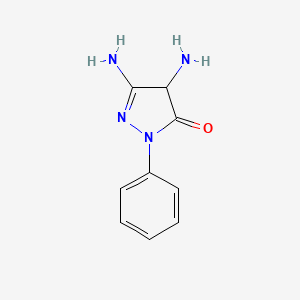
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

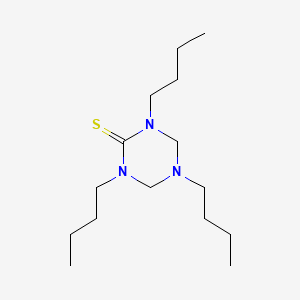
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
